THP-Mal

Vue d'ensemble

Description

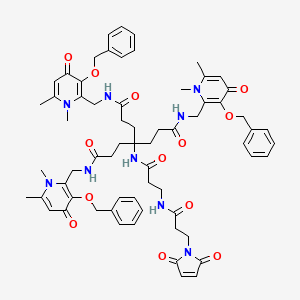

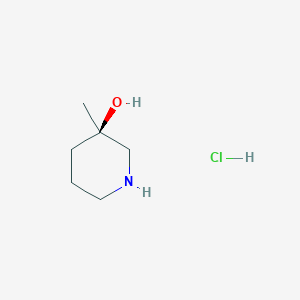

THP-Mal, also known as Tris(hydroxypyridinone)-maleimide, is a chemical compound with the formula C44H57N9O13 . It is a white to off-white powder . THP-Mal is an efficient chelator for 68Ga and is used for peptides and antibodies labeling. It shows specific reactivity toward the SH group such as cysteine .

Chemical Reactions Analysis

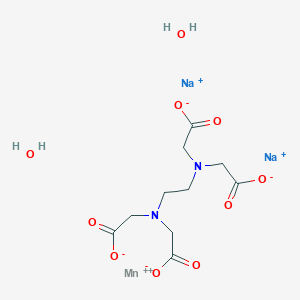

THP-Mal has been used in the labeling of proteins with gallium-68 . This process involves coupling a maleimide THP derivative (THP-mal) site-specifically to the C-terminal cysteine residue of a protein. The THP-mal-protein conjugate is then labeled with ammonium acetate-buffered gallium-68 .

Physical And Chemical Properties Analysis

THP-Mal is a white to off-white powder . Its molecular weight is 919.41, and its chemical formula is C44H57N9O13 .

Applications De Recherche Scientifique

Terahertz Radiation and Biological Effects

Terahertz (THz) radiation, which includes THP-Mal, is increasingly being used in medical, military, and security applications. It is notable for its application in international airport security screening, medical centers for cancer and burn diagnosis, and border patrol checkpoints for identification of concealed explosives, drugs, and weapons. Research into the biological effects of THz radiation is crucial for understanding its interactions with biological systems, health hazard evaluation, safety standards development, and ensuring safe use in various applications (Wilmink & Grundt, 2011).

Biomedical Applications of Terahertz Technology

In biomedical research, Terahertz (THz) technology, including THP-Mal, has shown promise. This technology is utilized for a range of applications such as imaging, medical diagnosis, health monitoring, environmental control, and chemical and biological identification. Its application in characterizing amino acids, polypeptides, DNA, proteins, and cancer detection has been significant. However, challenges in THz imaging technology, such as limitations and major hurdles, need to be addressed for further advancement in this field (Gong et al., 2019).

Terahertz Wave Imaging: Horizons and Hurdles

Terahertz wave imaging, a component of THz technology which involves THP-Mal, is still developing. It has the potential to revolutionize biotechnology, particularly in imaging and medical diagnosis. The generation, propagation, and detection of T-rays using femtosecond optics are key areas of focus in this field. Understanding the limitations and challenges of T-ray imaging is essential for its development and application in interdisciplinary fields (X. -. Zhang, 2002).

Orientations Futures

THP-Mal has been used in the labeling of proteins with gallium-68 . This process has been applied in the development of a PET imaging agent targeting the prostate-specific membrane antigen, an attractive target for staging prostate cancer . This suggests that THP-Mal could have potential applications in the field of medical imaging.

Mécanisme D'action

Target of Action

THP-Mal, also known as Tetrahydroprotoberberines (THPBs), is a compound isolated from Chinese herbs . The primary targets of THP-Mal are D2 dopamine receptors , which it inhibits, and D1 dopamine receptors , which it activates . These receptors play a crucial role in the dopaminergic system in the central nervous system .

Mode of Action

THP-Mal interacts with its targets, the D2 and D1 dopamine receptors, in a unique way. It acts as an antagonist to the D2 dopamine receptors, inhibiting their function . On the other hand, it acts as an agonist to the D1 dopamine receptors, enhancing their function . This dual action on the dopamine receptors results in changes in the dopaminergic system, which is associated with pain perception and drug addiction .

Biochemical Pathways

The antinociception produced by THP-Mal is related to the inhibition of D2 dopamine receptors . This leads to changes in the dopaminergic system in the central nervous system . Additionally, THP-Mal was found to increase the synthesis and release of endogenous opioid peptides in the central nervous system , which may contribute to its anti-dependence potential.

Pharmacokinetics

A series of THP-containing compounds have been shown to modulate the pKa of drugs and improve their absorption, distribution, metabolism, and excretion (ADME) profiles .

Result of Action

The molecular and cellular effects of THP-Mal’s action are primarily related to its impact on the dopaminergic system. By acting as an antagonist to D2 dopamine receptors and an agonist to D1 dopamine receptors, THP-Mal can alter the balance of dopamine in the central nervous system . This can result in antinociceptive effects, reducing the perception of pain . Additionally, the increased synthesis and release of endogenous opioid peptides may contribute to its potential utility in treating drug abuse .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like THP-Mal. For instance, exposure to certain environmental contaminants can mediate increased oxidative stress in the male reproductive tract, with associated increased DNA damage and epigenetic modification . These mechanisms are associated with infertility and poor fertilization capacity of the oocyte, increased risk of pregnancy complications, and recurrent pregnancy loss, as well as have a negative impact on the health and development of the offspring

Propriétés

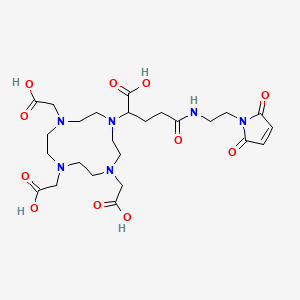

IUPAC Name |

N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoylamino]heptanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H75N9O13/c1-43-34-52(75)62(85-40-46-16-10-7-11-17-46)49(71(43)4)37-67-55(78)24-29-65(70-59(82)27-32-66-58(81)28-33-74-60(83)22-23-61(74)84,30-25-56(79)68-38-50-63(53(76)35-44(2)72(50)5)86-41-47-18-12-8-13-19-47)31-26-57(80)69-39-51-64(54(77)36-45(3)73(51)6)87-42-48-20-14-9-15-21-48/h7-23,34-36H,24-33,37-42H2,1-6H3,(H,66,81)(H,67,78)(H,68,79)(H,69,80)(H,70,82) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METBHPNAPCROQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=O)CCN6C(=O)C=CC6=O)OCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H75N9O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

THP-Mal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)

![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)

![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)